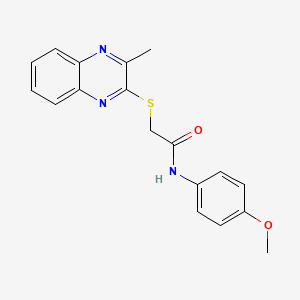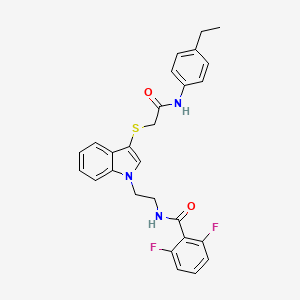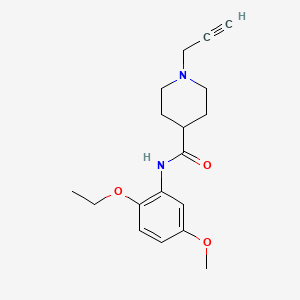![molecular formula C18H15N3O6S B2726313 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide CAS No. 896356-66-4](/img/structure/B2726313.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its structure . It has shown significant bioactivities against numerous infections and bacterial strains . The molecule was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
Synthesis Analysis
The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Properties
Research has demonstrated the synthesis and biological evaluation of derivatives with potential antimicrobial and antitubercular activities. For instance, compounds synthesized from 1,3,4-oxadiazole derivatives have shown moderate to significant antibacterial and antifungal activities, with certain derivatives exhibiting excellent antitubercular properties against Mycobacterium tuberculosis (Kumar et al., 2013; Desai et al., 2016). These findings indicate a promising direction for developing new antimicrobial agents based on the structural modifications of these compounds.
Anti-HIV Activity
Derivatives have also been investigated for their anti-HIV activity. A study highlighted the synthesis and QSAR of new 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, which exhibited some inhibitory activity against HIV-1 and HIV-2 replication (Syed et al., 2011). This suggests potential avenues for developing novel antiviral agents through further structural refinement and exploration of these compounds.
Enzyme Inhibition for Therapeutic Applications
Several studies have focused on the enzyme inhibitory potential of these derivatives, particularly targeting enzymes relevant to disease processes. For example, derivatives have been identified as α-glucosidase and acetylcholinesterase inhibitors, suggesting their utility in managing diseases like diabetes and Alzheimer's (Abbasi et al., 2019). The correlation between structural features and enzyme inhibition highlights the importance of these compounds in drug discovery and development processes.
Antioxidant, Analgesic, and Anti-inflammatory Actions
Compounds have been evaluated for their antioxidant, analgesic, and anti-inflammatory properties, indicating their potential therapeutic applications in treating inflammation-related disorders. Computational and pharmacological assessments suggest that certain derivatives could be effective in toxicity assessment, tumor inhibition, and as analgesic and anti-inflammatory agents, providing a foundation for further investigation into their mechanisms of action and therapeutic efficacy (Faheem, 2018).
Wirkmechanismus
Target of Action
The primary targets of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide interacts with its targets by inhibiting their activity . This inhibition results in the modulation of the biochemical pathways these enzymes are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide affects several biochemical pathways. The inhibition of cholinesterase impacts the cholinergic system, which plays a key role in memory and cognition. The inhibition of lipoxygenase affects the arachidonic acid pathway, which is involved in inflammatory responses .
Result of Action
The molecular and cellular effects of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide’s action include the modulation of neurotransmission in the nervous system and the reduction of inflammation. These effects could potentially be beneficial in conditions such as Alzheimer’s disease and inflammatory disorders .
Zukünftige Richtungen
The compound’s significant antibacterial activity suggests it could be further explored as a potential therapeutic agent for various bacterial infections . Future research could also investigate its potential applications in other areas, such as antifungal, anti-inflammatory, and anti-protozoal treatments .
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-28(23,24)13-5-2-11(3-6-13)16(22)19-18-21-20-17(27-18)12-4-7-14-15(10-12)26-9-8-25-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAXDPUSYPOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726235.png)
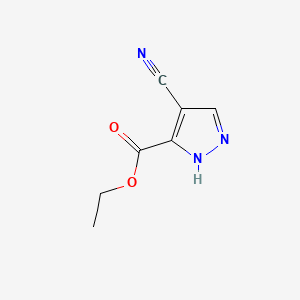
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2726237.png)
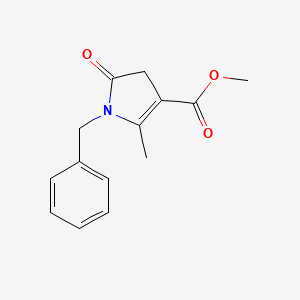
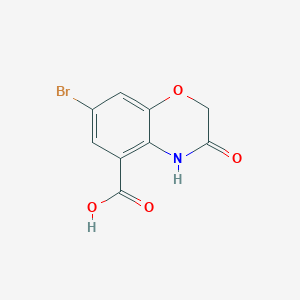

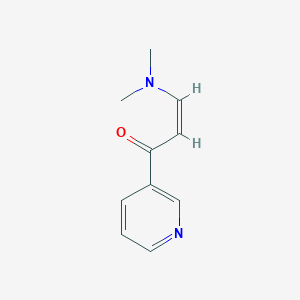
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2726247.png)
